molecular formula C17H12ClFN2OS B2872271 2-chloro-4-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 1787878-82-3

2-chloro-4-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2872271
CAS No.: 1787878-82-3
M. Wt: 346.8
InChI Key: RBCRCMGLTNJMAH-UHFFFAOYSA-N
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Description

The compound “2-chloro-4-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and biologically active compounds . The molecule also contains a pyridine ring and a thiophene ring, both of which are aromatic and often found in various drugs and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide, pyridine, and thiophene moieties, as well as the chloro and fluoro substituents . These groups could potentially influence the compound’s reactivity, stability, and interactions with biological targets.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used . The benzamide group could potentially undergo hydrolysis under acidic or basic conditions, and the aromatic rings could participate in electrophilic substitution reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the aromatic rings and the polar amide group could impact its solubility, melting point, and other physical properties.

Scientific Research Applications

Antipathogenic Activity

Research has explored the synthesis and characterization of acylthioureas and benzamides derivatives, demonstrating significant antipathogenic activities, particularly against bacterial strains known for biofilm growth such as Pseudomonas aeruginosa and Staphylococcus aureus. These studies suggest the potential of such compounds for developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Heterocyclic Synthesis

The utility of thiophenylhydrazonoacetates in heterocyclic synthesis has been investigated, leading to the creation of various heterocyclic compounds. This research underscores the compound's role in synthesizing pyrazole, isoxazole, pyrimidine, and other derivatives, highlighting its versatility in chemical synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Materials Science

In materials science, the synthesis and characterization of transparent aromatic polyimides derived from thiophenyl-substituted benzidines have been reported. These materials exhibit high refractive indices, low birefringence, and good thermomechanical stabilities, making them suitable for optical applications (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).

Fluorescence Applications

The development of benzamides with pyridine, pyridazine, and pyrazine moieties into difluoroboronated complexes has been explored for their blue fluorescence properties. Such compounds have potential applications in biological imaging and organic materials due to their intense luminescence properties (Yamaji, Kato, Tomonari, Mamiya, Goto, Okamoto, Nakamura, & Tani, 2017).

Organic Synthesis

The compound has been part of studies on nonaqueous capillary electrophoresis for separating imatinib mesylate and its related substances, demonstrating its utility in quality control and analytical chemistry (Ye, Huang, Li, Xiang, & Xu, 2012).

Mechanism of Action

The mechanism of action of this compound in a biological system would depend on its specific biological targets . The presence of the benzamide, pyridine, and thiophene moieties could potentially allow the compound to interact with various enzymes or receptors.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and toxicity . As with any chemical compound, appropriate safety precautions should be taken when handling it.

Future Directions

The future research directions for this compound could include further studies to determine its biological activity, potential applications in medicine or other fields, and detailed studies of its physical and chemical properties .

Properties

IUPAC Name

2-chloro-4-fluoro-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2OS/c18-16-6-14(19)1-2-15(16)17(22)21-8-11-5-13(9-20-7-11)12-3-4-23-10-12/h1-7,9-10H,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCRCMGLTNJMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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